Commercial Purity Benchmarking: Minimum Purity Specification 95% (AKSci) vs. 90% Typical for Closest Analogs
The target compound is commercially available at a minimum purity specification of 95% from AKSci (Cat. 1390CM) , whereas the closest commercially listed analog 2-methyl-8-(4-nitrophenoxy)quinoline is typically supplied at 97% by Amadis Chemical but lacks a publicly verifiable impurity profile . The 5-percentage-point purity differential relative to the 90% grade offered by other suppliers (e.g., Leyan Cat. 1353099) for the target compound itself is meaningful: for synthetic chemistry applications, a 95% purity specification reduces the maximum allowable impurity burden from 10% to 5%, directly improving stoichiometric control in subsequent derivatization reactions.
| Evidence Dimension | Minimum purity specification (vendor-certified) |
|---|---|
| Target Compound Data | 95% (AKSci Cat. 1390CM) |
| Comparator Or Baseline | 90% (Leyan Cat. 1353099); 97% (Amadis Chemical for 2-methyl-8-(4-nitrophenoxy)quinoline analog) |
| Quantified Difference | 5% absolute purity advantage over lower-specification supply of the same compound |
| Conditions | Vendor certificate of analysis; non-GMP research-grade material |
Why This Matters
Higher purity specification reduces the risk of side-reaction interference in multi-step syntheses and improves batch-to-batch reproducibility, a critical procurement criterion for lead optimization campaigns.
